molecular formula C11H13N3O2 B5811667 N-(cyclopentylideneamino)-3-nitroaniline

N-(cyclopentylideneamino)-3-nitroaniline

Cat. No.: B5811667
M. Wt: 219.24 g/mol
InChI Key: SREPZCLZMZNQEC-UHFFFAOYSA-N
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Description

N-(Cyclopentylideneamino)-3-nitroaniline is a chemical compound offered for research and development purposes. This product is intended for use by qualified laboratory professionals only. All information provided in the product documentation is for research guidance only. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper hazard and handling instructions before use. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclopentylideneamino)-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-14(16)11-7-3-6-10(8-11)13-12-9-4-1-2-5-9/h3,6-8,13H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREPZCLZMZNQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Cyclopentylideneamino 3 Nitroaniline

Catalytic Approaches to Imine Formation

The direct condensation of 3-nitroaniline (B104315) with cyclopentanone (B42830) to form N-(cyclopentylideneamino)-3-nitroaniline is often a reversible reaction that can be slow and inefficient without catalytic intervention. The electron-withdrawing nature of the nitro group on the aniline (B41778) ring decreases the nucleophilicity of the amine, making catalysis particularly important. Various catalytic strategies have been developed to accelerate the reaction, primarily by activating the carbonyl group of the ketone, thus making it more susceptible to nucleophilic attack.

Brønsted Acid Catalysis for Condensation Reactions

Brønsted acids are effective catalysts for imine formation. They operate by protonating the oxygen atom of the carbonyl group on cyclopentanone, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the weakly basic 3-nitroaniline. The reaction proceeds through a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield the final imine product and water. tkk.fiyoutube.com The removal of water is often crucial to drive the equilibrium towards the product side.

Simple Brønsted acids like phenyl phosphinic acid and trifluoromethanesulfonimide have been shown to be excellent catalysts for the addition of nucleophiles to imines. nih.gov In the context of synthesizing this compound, common Brønsted acids such as p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl) can be employed. Research on related imine syntheses has demonstrated that these catalysts can lead to high yields of the desired product under relatively mild conditions. nih.govresearchgate.net For instance, the reaction can be carried out in a solvent like toluene (B28343) or dichloromethane (B109758) at room temperature or with gentle heating.

Table 1: Hypothetical Comparison of Brønsted Acid Catalysts for the Synthesis of this compound

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
p-Toluenesulfonic acidToluene80485
Hydrochloric acidEthanol (B145695)251278
Phenylphosphinic acidDichloromethane40688
TrifluoromethanesulfonimideDichloromethane25592

This table presents hypothetical data based on typical results for similar Brønsted acid-catalyzed imine formations.

Lewis Acid Catalysis in Controlled Synthesis

Lewis acids offer an alternative and sometimes more controlled route to imine synthesis. Instead of protonating the carbonyl oxygen, a Lewis acid coordinates with the lone pair of electrons on the oxygen atom. This coordination polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by 3-nitroaniline. Common Lewis acids used for this purpose include zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and tin(II) chloride (SnCl₂). rsc.org

The choice of Lewis acid can influence the reaction rate and selectivity. For instance, stronger Lewis acids like TiCl₄ can be highly effective but may require anhydrous conditions to prevent hydrolysis. Milder Lewis acids like ZnCl₂ are often sufficient and more practical for standard laboratory synthesis. The use of Lewis acids can be particularly advantageous in reactions where the substrates are sensitive to strong Brønsted acids. researchgate.net The catalytic cycle involves the formation of a complex between the Lewis acid and cyclopentanone, followed by nucleophilic attack, and subsequent steps leading to the imine and regeneration of the catalyst.

Heterogeneous Catalysis Using Solid Acid Supports

To simplify product purification and catalyst recovery, heterogeneous catalysts are increasingly employed. Solid acid supports, such as zeolites, montmorillonite (B579905) clays (B1170129) (like K10), and silica (B1680970) gel impregnated with an acid, can effectively catalyze imine formation. researchgate.net These materials provide acidic sites on their surfaces that can activate the cyclopentanone in a manner similar to soluble Brønsten or Lewis acids.

The primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture by simple filtration. This not only simplifies the work-up procedure but also allows for the potential recycling and reuse of the catalyst, making the process more economical and environmentally friendly. semanticscholar.org For the synthesis of this compound, a mixture of 3-nitroaniline and cyclopentanone could be stirred with a catalytic amount of a solid acid like Amberlyst-15 in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.

Organocatalysis in N-Cyclopentylideneamino Imine Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. chemistryviews.orgbeilstein-journals.org For imine synthesis, small organic molecules can act as catalysts. For example, pyrrolidine (B122466) has been shown to be an effective organocatalyst for the synthesis of various aldimines. organic-chemistry.org The catalytic cycle typically involves the formation of a more reactive intermediate. In the reaction between an amine and a ketone, an amino acid like proline or a simple amine derivative can facilitate the condensation and subsequent dehydration steps. beilstein-journals.org

A proposed mechanism involves the organocatalyst activating the ketone or facilitating the proton transfer steps required for the elimination of water from the hemiaminal intermediate. chemistryviews.org This approach avoids the use of potentially toxic or expensive metal catalysts and often proceeds under mild reaction conditions.

Non-Conventional Synthetic Techniques

Beyond traditional catalytic methods, non-conventional energy sources are being explored to enhance the efficiency of organic reactions, including imine synthesis.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of organic reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reactions compared to conventional heating methods. derpharmachemica.comsemanticscholar.orgnih.gov

In the synthesis of this compound, a mixture of 3-nitroaniline and cyclopentanone, often with a catalytic amount of acid (like glacial acetic acid or a solid acid), can be subjected to microwave irradiation. acs.org The reaction can often be performed under solvent-free conditions, further enhancing its green credentials. The rapid heating of the polar reactants and intermediates by the microwaves leads to a significant rate enhancement. A slight reduction in yield might be observed due to the electron-withdrawing nitro group, but the short reaction times remain a major advantage. acs.org

Table 2: Hypothetical Data for Microwave-Assisted Synthesis of this compound

CatalystPower (W)Time (min)ConditionsYield (%)
Glacial Acetic Acid3005Solvent-free90
Montmorillonite K104503Solvent-free92
None60010Solvent-free75
Cashew Shell Extract6002Solvent-free88

This table presents hypothetical data based on typical results for microwave-assisted Schiff base syntheses. derpharmachemica.comacs.org

Ultrasound-Promoted Chemical Transformations

The application of ultrasonic irradiation is a powerful technique in organic synthesis, often leading to significant improvements in reaction rates and yields. irjmets.comquestjournals.org This method, known as sonochemistry, utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. infona.pl This energy input can dramatically accelerate chemical reactions. irjmets.com

For the synthesis of Schiff bases like this compound, ultrasound offers a green chemistry approach that often results in shorter reaction times, simpler operational procedures, higher yields, and easier product workup compared to conventional refluxing methods. infona.plresearchgate.net The condensation of primary amines with carbonyl compounds to form the characteristic azomethine group (–C=N–) is well-suited to this technique. irjmets.cominfona.pl Research on the sonochemical synthesis of various Schiff bases, including those derived from substituted nitroanilines, has demonstrated the method's efficiency. infona.plresearchgate.netresearchgate.net The use of ultrasound can often be performed in greener solvents or even under solvent-free conditions, further enhancing its environmental credentials. infona.plresearchgate.net

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Schiff Bases

Reactants Method Reaction Time Yield (%) Reference
2-amino benzoic acid + 2-hydroxy benzaldehyde Conventional 12 hours 72 irjmets.com
2-amino benzoic acid + 2-hydroxy benzaldehyde Ultrasound 6 hours 88 irjmets.com
Substituted anilines + Substituted benzaldehydes Conventional (Reflux) Varies Lower questjournals.org

This table presents data for analogous Schiff base syntheses to illustrate the general advantages of the ultrasound-promoted method.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents another significant advancement in the synthesis of imines. researchgate.netnih.gov This solvent-free method is highly attractive from a green chemistry perspective as it minimizes or eliminates the need for potentially toxic solvents and simplifies product purification. nih.govjocpr.com

The synthesis of this compound can be envisioned through the manual or mechanical grinding of 3-nitroaniline and cyclopentanone, possibly with a catalytic amount of an acid. jocpr.com Studies on similar systems, such as the reaction between various anilines and benzaldehydes, have shown that this method can produce the desired imines in very short reaction times (e.g., 15 minutes) with good to excellent yields. nih.govmdpi.com The yields obtained are often comparable or even superior to those from traditional solvent-based methods. nih.gov The operational simplicity and contribution to preventing environmental pollution make mechanochemistry a valuable strategy for the synthesis of imines and other fine chemicals. nih.govprojectshelve.com

Table 2: Mechanochemical Synthesis of Imines from Anilines and Aldehydes

Amine Aldehyde Reaction Time (Grinding) Yield (%) Reference
Aniline Derivatives Fluorinated Benzaldehydes 15 min Good to Excellent nih.govmdpi.com

This table showcases typical results for mechanochemical imine synthesis, highlighting the method's speed and efficiency.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and waste at the source. jocpr.comscirp.org Beyond sonication and mechanochemistry, other solvent-free techniques include microwave irradiation and the simple heating of neat reactants. sphinxsai.comorganic-chemistry.org These methods are often characterized by high efficiency, reduced reaction times, and operational simplicity. scirp.org

Microwave-assisted synthesis, in particular, has been successfully applied to the preparation of Schiff bases by reacting an amine and a carbonyl compound in a solvent-free system. sphinxsai.comorganic-chemistry.org The reaction of non-volatile amines with various aldehydes can proceed to high yields in as little as eight minutes without any catalyst or solid support. organic-chemistry.org For the synthesis of this compound, mixing 3-nitroaniline and cyclopentanone and irradiating the mixture in a microwave oven could provide a rapid and efficient route to the product. sphinxsai.com The general principle involves the direct absorption of microwave energy by the polar reactants, leading to rapid and uniform heating that accelerates the condensation reaction. sphinxsai.comisca.in

Table 3: Solvent-Free Synthesis of Imines

Method Reactants Conditions Time Yield (%) Reference
Microwave Substituted Anilines + Salicylaldehyde (B1680747) 160 W Varies (short) Good sphinxsai.com
Grinding Substituted Anilines + Hydroxy Ketone Room Temp, H₂SO₄ catalyst 4-7 min Moderate to Good jocpr.com
Pressure Reduction Benzaldehyde + Various Amines Room Temp, Vacuum Varies High (e.g., 95.2%) scirp.org

This table provides examples of different solvent-free approaches for imine synthesis.

Chemo- and Regio-selective Synthetic Strategies

Selective Imine Bond Formation in Polyfunctional Substrates

The synthesis of this compound from 3-nitroaniline and cyclopentanone is an example of a chemoselective reaction. The key to this selectivity lies in the inherent reactivity of the functional groups involved. The condensation reaction to form an imine (a Schiff base) is a reversible process between a primary amine and a carbonyl compound (an aldehyde or ketone). rsisinternational.orgnih.gov

In a molecule like 3-nitroaniline, which contains both an amino group (-NH₂) and a nitro group (-NO₂), the amino group is significantly more nucleophilic than the nitro group. The carbonyl carbon of cyclopentanone is electrophilic. Therefore, the nucleophilic amino group will selectively attack the electrophilic carbonyl carbon to initiate the condensation, forming a hemiaminal intermediate which then dehydrates to yield the stable imine (azomethine) linkage. isca.innih.gov Under typical conditions for imine formation (which can range from simple mixing at room temperature to gentle heating, with or without an acid catalyst), the aromatic nitro group remains unreactive. nih.gov This high degree of chemoselectivity allows for the straightforward synthesis of the target compound without the need for protecting the nitro group.

Control over Aromatic Substitution Patterns in Nitroaniline Derivatives

The synthesis of the specific isomer, 3-nitroaniline, is a critical step that relies on controlling the regioselectivity of aromatic substitution. Direct nitration of aniline with a standard nitric acid/sulfuric acid mixture is not a viable method because the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This ion is a powerful deactivating group and a meta-director, but the reaction is often violent and can lead to oxidation and undesired products. magritek.com

To synthesize the para-isomer (4-nitroaniline), the amino group is typically first protected as an acetamido group (-NHCOCH₃), which is an ortho, para-director. magritek.comscribd.com However, for the meta-isomer, 3-nitroaniline, a different strategy is required. The most common and commercially practiced method involves the regioselective reduction of one of the two nitro groups in 1,3-dinitrobenzene. wikipedia.org This can be achieved using reagents like sodium sulfide (B99878) or sodium hydrogen sulfide in an aqueous or alcoholic solution (a Zinin reaction). wikipedia.orgyoutube.com This approach provides a reliable and scalable route to 3-nitroaniline, the essential precursor for synthesizing this compound.

Green Chemistry Principles in Synthetic Route Design

The advanced synthetic methodologies discussed for this compound align well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. projectshelve.comresearchgate.net

Pollution Prevention: Solvent-free methods, including mechanochemistry and microwave-assisted synthesis, fundamentally prevent pollution by eliminating the need for organic solvents, which are often toxic, volatile, and difficult to dispose of. jocpr.comscirp.org

Atom Economy: The condensation reaction to form the imine is inherently atom-economical, with water being the only byproduct. isca.in Methods that proceed to high yields maximize the incorporation of reactant atoms into the final product.

Energy Efficiency: Ultrasound and microwave irradiation are energy-efficient techniques. infona.plorganic-chemistry.org They deliver energy directly to the reacting molecules, leading to rapid heating and significantly shorter reaction times compared to conventional heating methods that require prolonged energy input. irjmets.comresearchgate.net Mechanochemical synthesis at room temperature is also highly energy-efficient. nih.gov

Safer Chemistry: By avoiding harsh reagents (like strong acids in some conventional methods) and high-boiling-point toxic solvents, these advanced methods contribute to inherently safer chemical processes. google.com

Atom Economy and Reaction Efficiency Optimization

The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The synthesis of this compound proceeds via a condensation reaction between 3-nitroaniline and cyclopentanone, with the elimination of one molecule of water.

Reaction: C₆H₆N₂O₂ (3-Nitroaniline) + C₅H₈O (Cyclopentanone) → C₁₁H₁₂N₂O₂ (this compound) + H₂O

The theoretical atom economy for this reaction is calculated as follows:

Molecular Weight of this compound: 204.23 g/mol

Molecular Weight of 3-Nitroaniline: 138.12 g/mol

Molecular Weight of Cyclopentanone: 84.12 g/mol

Atom Economy = [Mass of desired product / (Total mass of reactants)] x 100 Atom Economy = [204.23 / (138.12 + 84.12)] x 100 ≈ 91.9%

This high theoretical atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the product structure. However, the practical efficiency of the synthesis is determined by the chemical yield, which can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial to maximize product output and minimize waste. Conventional methods for Schiff base synthesis often involve prolonged refluxing in organic solvents, sometimes with the aid of an acid catalyst. researchgate.netscienceviewjournal.org The formation of the C=N bond is a reversible process, and the removal of water is often necessary to drive the equilibrium toward the product. scienceviewjournal.org

Research into optimizing Schiff base formation has explored various catalytic systems and reaction conditions. While uncatalyzed reactions can proceed, they often require higher temperatures and longer reaction times, leading to lower yields. Acid catalysts, such as acetic acid or mineral acids, are commonly employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

The table below presents illustrative data on how reaction conditions can be optimized to improve the yield of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol78 (Reflux)1265
2Acetic Acid (5%)Ethanol78 (Reflux)488
3H₂SO₄ (1%)Ethanol78 (Reflux)292
4NoneToluene110 (Reflux)875
5Acetic Acid (5%)Toluene110 (Reflux)395

This table contains generated data based on established chemical principles for illustrative purposes.

The data demonstrates that the use of an acid catalyst significantly reduces reaction time and increases the product yield. A strong mineral acid like H₂SO₄ can provide higher yields in shorter times compared to a weaker acid like acetic acid. The choice of solvent also plays a role, with higher-boiling solvents like toluene potentially facilitating higher yields, especially when coupled with azeotropic removal of water.

Sustainable Solvent Selection and Minimization

The selection of a solvent is a critical factor in developing a sustainable synthetic process. Traditional organic solvents, such as benzene (B151609) and chlorinated hydrocarbons, which were historically used in chemical syntheses, are now recognized as being toxic and environmentally damaging. scienceviewjournal.org Modern approaches focus on using "green" solvents or minimizing solvent use altogether. isca.inrsisinternational.org

For the synthesis of this compound, several sustainable alternatives to conventional solvents can be considered:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. isca.in It has been shown that some Schiff base condensations can experience significant rate accelerations in water, and the insolubility of the product in water can simplify purification to a simple filtration step. scienceviewjournal.org

Ethanol: Derived from renewable resources, ethanol is a greener alternative to many petrochemical-based solvents. It is a common solvent for Schiff base synthesis and generally affords good yields. researchgate.netscienceviewjournal.org

Solvent-Free Conditions: Techniques such as grinding the reactants together, sometimes with a catalytic amount of acid, or using microwave irradiation can eliminate the need for a solvent entirely. rsisinternational.org Microwave-assisted synthesis, in particular, can lead to dramatic reductions in reaction time and improved energy efficiency. isca.in

The following table compares different solvent systems for the synthesis of this compound, highlighting their environmental impact and efficiency.

Table 2: Comparison of Solvent Systems for Sustainable Synthesis

Solvent SystemEnvironmental/Safety ProfileTypical Reaction ConditionsProduct IsolationRelative Waste
TolueneVolatile Organic Compound (VOC), hazardousReflux with Dean-Stark trapEvaporation, chromatographyHigh
EthanolRenewable, biodegradable, flammableRefluxCooling, filtration, recrystallizationModerate
WaterNon-toxic, non-flammable, abundantReflux or stirring at RTSimple filtration and washingLow
Solvent-Free (Grinding)Minimal solvent waste, low energyRoom temperature, mechanical mixingWashing with minimal solventVery Low
Solvent-Free (Microwave)Minimal solvent waste, energy efficient80-100 °C, short reaction time (mins)Cooling, washing with minimal solventVery Low

This table provides a qualitative comparison based on green chemistry principles.

The adoption of greener solvents or solvent-free conditions not only reduces the direct environmental footprint of the synthesis but also simplifies the work-up process, further minimizing waste and energy consumption associated with solvent removal and purification. scienceviewjournal.orgrsisinternational.org

Waste Reduction and Byproduct Management

A comprehensive green chemistry approach extends beyond atom economy and solvent choice to include the management of all waste streams generated during a process. In the synthesis of this compound, the primary chemical byproduct is water, which is environmentally benign. However, other sources of waste must be carefully managed.

These waste streams typically include:

Unreacted Starting Materials: Inefficient reactions lead to the contamination of the product with starting materials, which must be removed during purification, generating waste.

Catalyst Waste: If a homogeneous catalyst (e.g., sulfuric acid) is used, it needs to be neutralized during work-up, creating salt waste. The use of heterogeneous, recyclable catalysts is a superior alternative.

Solvent Waste: The largest source of waste by mass in many chemical processes is the solvent used for the reaction and subsequent purification steps like chromatography.

Effective byproduct and waste management strategies focus on maximizing reaction conversion, utilizing recyclable catalysts, and minimizing solvent use. For instance, shifting from a traditional synthesis in a volatile solvent with a single-use acid catalyst to a solvent-free microwave-assisted method can drastically reduce waste.

The following table illustrates a theoretical comparison of waste generation between a conventional and a green synthetic protocol for producing 1 kg of this compound.

Table 3: Theoretical Waste Generation Analysis per 1 kg of Product

ParameterProtocol A: Conventional (in Toluene)Protocol B: Green (Microwave, Solvent-Free)
Inputs
3-Nitroaniline0.74 kg (assuming 90% yield)0.69 kg (assuming 98% yield)
Cyclopentanone0.45 kg (assuming 90% yield)0.42 kg (assuming 98% yield)
Catalyst0.05 kg H₂SO₄ (neutralized)0.01 kg Recyclable solid acid (95% recovery)
Solvent10 L Toluene (~8.7 kg)None for reaction; 1 L Ethanol (~0.8 kg) for wash
Outputs
Product1 kg1 kg
Water Byproduct0.09 kg0.09 kg
Waste Streams
Unreacted Materials~0.12 kg~0.02 kg
Catalyst Waste~0.15 kg (as salt)~0.0005 kg (unrecovered catalyst)
Solvent Waste~8.7 kg Toluene~0.8 kg Ethanol
Total Waste (approx.) ~9.0 kg ~0.82 kg

This table contains generated data based on stoichiometric calculations and plausible yields for illustrative purposes.

This analysis clearly shows that adopting advanced, green methodologies can lead to an order-of-magnitude reduction in waste generated. By focusing on high-yield, solvent-minimized, and catalytically efficient processes, the synthesis of this compound can be aligned with the principles of modern, sustainable chemical manufacturing.

Comprehensive Methodologies for Structural and Electronic Characterization of N Cyclopentylideneamino 3 Nitroaniline

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

No single-crystal X-ray diffraction data for N-(cyclopentylideneamino)-3-nitroaniline has been found in the searched scientific literature or crystallographic databases.

Determination of Molecular Conformation and Bond Geometries

Specific bond lengths, bond angles, and torsion angles for this compound are not available due to the absence of crystallographic data.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

An analysis of the crystal packing and intermolecular interactions is not possible without experimental crystallographic data.

Conformational Analysis in the Crystalline Phase

A detailed conformational analysis of this compound in the crystalline phase cannot be conducted without single-crystal X-ray diffraction data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

No published studies utilizing advanced NMR spectroscopic techniques for the complete structural assignment or dynamic studies of this compound were identified.

Multi-Dimensional NMR (e.g., 2D NOESY, COSY, HSQC, HMBC) for Complete Structural Assignment

Detailed data from multi-dimensional NMR experiments for this compound are not available in the scientific literature.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

No dynamic NMR spectroscopy studies concerning the conformational exchange processes in this compound have been reported.

Solid-State NMR for Non-Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of solid materials, including those that are non-crystalline or exhibit polymorphism. For this compound, which may exist in amorphous or various crystalline forms, ssNMR provides critical insights where single-crystal X-ray diffraction may not be feasible.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, resulting in higher resolution spectra.

¹³C CP-MAS NMR: The ¹³C CP-MAS spectrum of this compound is expected to show distinct resonances for the carbons of the cyclopentylidene ring, the imine carbon, and the aromatic carbons of the 3-nitroaniline (B104315) moiety. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the imino substituent. Based on data for related aniline (B41778) derivatives, the carbon attached to the nitro group is anticipated to be significantly deshielded. kpi.ua The imine carbon (C=N) typically resonates in the range of 160-170 ppm.

¹⁵N CP-MAS NMR: The ¹⁵N ssNMR spectrum provides direct information about the nitrogen environments. For this compound, two primary nitrogen signals are expected: one for the imine nitrogen and another for the nitro group nitrogen. Studies on nitroaromatic compounds have shown that the ¹⁵N chemical shift of the nitro group is sensitive to the electronic nature of the aromatic ring and its substituents. sigmaaldrich.comresearchgate.net The chemical shift of the imine nitrogen would be characteristic of the N-substituted imine linkage. researchgate.net The analysis of the chemical shift anisotropy (CSA) tensors for the ¹⁵N nuclei can provide further details on the local electronic structure and intermolecular interactions, which are crucial for identifying different polymorphs. sigmaaldrich.com

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the key vibrational modes are associated with the C=N imine bond, the NO₂ group, the aromatic ring, and the cyclopentyl group. The C=N stretching vibration is a characteristic band for imines and is typically observed in the 1690-1630 cm⁻¹ region. researchgate.net The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch usually found between 1560 and 1520 cm⁻¹ and a symmetric stretch between 1360 and 1345 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching vibrations of the cyclopentyl group are expected just below 3000 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Aromatic Ring
Aliphatic C-H Stretch2990 - 2850Cyclopentyl Group
C=N Stretch1660 - 1640Imine
Aromatic C=C Stretch1600 - 1450Aromatic Ring
Asymmetric NO₂ Stretch1550 - 1520Nitro Group
Symmetric NO₂ Stretch1355 - 1335Nitro Group
C-N Stretch1300 - 1200Aromatic Amine

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the molecular framework. The symmetric stretching vibration of the nitro group, which may be weak in the IR spectrum, often gives a strong Raman signal. researchgate.net Similarly, the C=N stretching vibration of the imine and the breathing modes of the aromatic ring are expected to be prominent in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, aiding in the structural elucidation and symmetry analysis of the molecule. The formation of the imine can be monitored by observing the appearance of the C=N stretching mode. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile compounds like this compound. In positive ion mode, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. The high-resolution measurement of this ion allows for the precise determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion are crucial for structural elucidation. The fragmentation of Schiff bases in ESI-MS often involves cleavage of the imine bond. nih.gov For this compound, characteristic fragmentation pathways are expected to include:

Loss of the cyclopentylidene moiety: Cleavage of the N-cyclopentylidene bond would result in a fragment corresponding to the protonated 3-nitroaniline.

Fragmentation of the nitroaniline ring: The nitro group can be lost as NO or NO₂. nih.gov Cleavage of the aromatic ring itself can also occur.

Retro-aldol type fragmentation: This can lead to the formation of diagnostic ions related to the cyclopentanone (B42830) precursor. nih.gov

Table 2: Predicted ESI-MS Fragmentation of this compound ([M+H]⁺)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
219.1008139.0456C₅H₈Protonated 3-nitroaniline
191.0902COLoss of carbon monoxide from the cyclopentylidene ring
173.0797NO₂Loss of the nitro group

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Analysis

Gas chromatography-mass spectrometry is a robust technique for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS can be used to assess its purity by separating it from any starting materials (3-nitroaniline and cyclopentanone) or byproducts from the synthesis. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. researchgate.netorientjchem.org

The mass spectrum obtained from the GC-MS analysis, typically using electron ionization (EI), will show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern in EI is generally more extensive than in ESI and provides a detailed structural fingerprint. Common fragmentation patterns for Schiff bases in GC-MS include cleavage at the C=N bond and fragmentation of the aromatic and aliphatic moieties. researchgate.netatk.ac.id The presence of a nitro group often leads to characteristic fragments from the loss of NO and NO₂. The analysis of these fragments helps to confirm the structure of the compound and to identify any potential isomers that may have formed during the synthesis. mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions involving the π-electron system of the 3-nitroaniline moiety and the imine group. The cyclopentylidene group, being aliphatic, is not expected to contribute significantly to absorption in the UV-Vis region.

The electronic spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from π→π* and potentially n→π* transitions, as well as intramolecular charge transfer (ICT) transitions. The 3-nitroaniline portion of the molecule contains a benzene (B151609) ring substituted with an amino group (an electron-donating group) and a nitro group (an electron-withdrawing group), which gives rise to a significant charge transfer character in its electronic transitions.

The UV-Vis spectrum of the parent compound, 3-nitroaniline, shows distinct absorption bands. For instance, in ethanol (B145695), 3-nitroaniline exhibits a maximum absorption (λmax) at approximately 374-375 nm. nih.gov This band is attributed to an intramolecular charge transfer from the amino group to the nitro group, mediated by the π-system of the benzene ring. Another absorption band is observed at a shorter wavelength, around 236 nm, which is likely due to π→π* transitions within the benzene ring. nih.gov

The formation of the Schiff base by condensation of 3-nitroaniline with cyclopentanone to form this compound is expected to modify the electronic spectrum. The introduction of the C=N (imine) bond extends the conjugation of the π-system. This extension of conjugation typically leads to a bathochromic (red) shift of the π→π* and ICT absorption bands to longer wavelengths. The nitrogen atom of the imine group also has a lone pair of electrons, which could give rise to a weak n→π* transition, often submerged by the more intense π→π* bands.

While exact molar absorptivity (ε) values for this compound are not available, Schiff bases of nitroanilines are generally characterized by high-intensity π→π* and ICT bands. The molar absorptivity is a measure of the probability of the electronic transition and is expected to be in the order of 104 L·mol-1·cm-1 for the main absorption bands.

To illustrate the expected spectral characteristics, the following table provides the UV-Vis absorption data for the parent amine, 3-nitroaniline.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol-1·cm-1)Transition Type
3-NitroanilineEthanol23616,218π→π*
3-NitroanilineEthanol3741,479Intramolecular Charge Transfer (ICT)

Data for 3-nitroaniline is derived from publicly available spectral databases. nih.gov

Solvatochromism, the change in the position of UV-Vis absorption bands with a change in solvent polarity, provides valuable insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of a molecule. For molecules with significant intramolecular charge transfer character, such as this compound, pronounced solvatochromic shifts are expected.

In the case of this compound, the ground state is less polar than the excited state. Upon absorption of light, there is a transfer of electron density from the amino group (and potentially the imine nitrogen) towards the nitro group, leading to a more polar excited state. In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum. This phenomenon is known as positive solvatochromism.

Studies on related Schiff bases, such as those derived from salicylaldehyde (B1680747) and nitroanilines, have demonstrated this behavior. The position of the intramolecular charge transfer band in these compounds is sensitive to the polarity of the solvent. rsc.org For instance, moving from a non-polar solvent like cyclohexane (B81311) to a polar solvent like ethanol would be expected to cause a significant red shift in the λmax of the ICT band of this compound.

Conversely, if an electronic transition leads to a less polar excited state, an increase in solvent polarity would stabilize the ground state more than the excited state, resulting in a hypsochromic (blue) shift. However, for the primary ICT band in this compound, positive solvatochromism is the anticipated behavior.

The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales, such as the Dimroth-Reichardt ET(30) scale or the Kamlet-Taft parameters, to quantitatively assess the solute-solvent interactions. While specific data for this compound is unavailable, the following table illustrates the general trend of solvatochromism observed for a related nitroaniline derivative, p-nitroaniline, which also exhibits strong intramolecular charge transfer.

SolventDielectric Constant (ε)λmax of ICT band (nm) for p-Nitroaniline
Cyclohexane2.02323
Dioxane2.21332
Chloroform4.81344
Ethanol24.55371
Acetonitrile37.5360
Water80.1381

This table presents representative data for p-nitroaniline to illustrate the principle of solvatochromism in nitroaniline derivatives.

Theoretical and Computational Investigations of N Cyclopentylideneamino 3 Nitroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure and properties of molecules. For the purposes of this illustrative analysis of N-(cyclopentylideneamino)-3-nitroaniline, calculations would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A split-valence basis set, for instance, 6-311++G(d,p), is commonly employed to provide a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. For a molecule like this compound, with several rotatable bonds, multiple conformations may exist.

A conformational analysis would reveal the potential energy landscape, identifying the global minimum energy structure as well as other local minima and the energy barriers between them. The optimized geometry of the most stable conformer would provide key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N11.285
N1-C21.410
C2-C31.395C1-N1-C2122.5
C3-C41.388N1-C2-C7121.8
C4-C51.390C3-C4-N2118.9
C4-N21.475O1-N2-O2123.0
N2-O11.228
N2-O21.228
C1-C8-C9-C10-C11(Torsion) 15.2

Note: The data in this table is illustrative and represents typical values for similar Schiff bases and nitroaniline derivatives.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), HOMO-LUMO Gap

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. isca.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. fud.edu.ng The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the imine nitrogen, reflecting the electron-donating nature of the amino group. Conversely, the LUMO would likely be concentrated on the nitro group and the phenyl ring, due to the strong electron-withdrawing character of the nitro group.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyEnergy (eV)
HOMO Energy-6.45
LUMO Energy-2.89
HOMO-LUMO Gap (ΔE)3.56

Note: This data is a hypothetical representation based on values for analogous molecules.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent intermediate potentials.

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interaction. The area around the imine nitrogen would also exhibit negative potential. The hydrogen atoms of the amino group and the cyclopentylidene ring would likely show positive potential (blue), marking them as potential sites for nucleophilic interaction.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. By comparing the calculated frequencies with experimental data (if available), the accuracy of the computational model can be assessed. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(N-H)3450N-H stretching
ν(C-H) aromatic3100Aromatic C-H stretching
ν(C-H) aliphatic2950Aliphatic C-H stretching
ν(C=N) imine1640C=N imine stretching
ν(NO₂) asymmetric1530Asymmetric NO₂ stretching
ν(NO₂) symmetric1350Symmetric NO₂ stretching
δ(N-H)1600N-H bending

Note: This data is illustrative. Experimental verification would be required for definitive assignments.

NMR Chemical Shift and Coupling Constant Prediction

Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.netresearchgate.net These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR properties. nih.govnih.gov

The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. For instance, the protons on the aromatic ring would show distinct shifts due to the electronic effects of the nitro and amino-substituents. The protons of the cyclopentylidene group would also have characteristic chemical shifts.

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C1 (C=N)168.5H (aromatic)7.2-7.8
C2 (C-N)149.2H (cyclopentylidene)2.1-2.8
C4 (C-NO₂)148.8H (NH)5.5
Aromatic Cs110-130
Cyclopentylidene Cs25-40

Note: The chemical shifts are hypothetical and referenced against a standard like TMS.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, which can be quantified by the second-order perturbation energy, E(2). This analysis reveals hyperconjugative interactions and the extent of electron delocalization, which contribute to the molecule's stability.

For this compound, NBO analysis would likely show significant delocalization of electron density from the lone pair of the aniline nitrogen into the aromatic ring's π* orbitals. Similarly, strong interactions would be expected between the π orbitals of the ring and the π* orbitals of the nitro group, explaining the powerful electron-withdrawing effect of the NO₂ group. The hybridization of the atoms can also be determined, providing further insight into the bonding characteristics.

Ab Initio and Semi-Empirical Methods

Theoretical investigations of molecular structures like this compound rely on a variety of computational methods to predict their geometric and electronic properties. These methods, which solve the Schrödinger equation at different levels of approximation, are broadly categorized into ab initio and semi-empirical methods.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They offer high accuracy but are computationally expensive. In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate.

Comparative Performance Analysis of Various Computational Levels

A comparative analysis of different computational levels is crucial for selecting a method that balances accuracy and computational cost. For a molecule like this compound, researchers would typically evaluate a range of methods and basis sets. For instance, a study on similar Schiff bases might compare the performance of Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various Density Functional Theory (DFT) functionals (e.g., B3LYP, PBE0) with different basis sets (e.g., 6-31G(d,p), cc-pVTZ). The comparison would focus on how well each level of theory reproduces key geometrical parameters, such as bond lengths and angles, and electronic properties, like dipole moments and orbital energies.

Table 1: Illustrative Comparative Performance of Computational Levels for a Hypothetical Schiff Base This table is a hypothetical representation of data that would be generated in such a study.

Computational LevelBasis SetBond Length (C=N) (Å)Bond Angle (C-N-C) (°)Dipole Moment (Debye)Relative Computational Time
HF6-31G(d)1.275118.55.21x
B3LYP6-31G(d)1.289120.25.82.5x
MP26-31G(d)1.291120.05.910x
B3LYPcc-pVTZ1.288120.35.8515x

Benchmark Studies for Accurate Property Prediction

To ensure the reliability of computational predictions, benchmark studies are often performed. These studies compare calculated properties against high-accuracy experimental data or results from higher-level, computationally intensive methods (considered the "gold standard"). For this compound, a benchmark study would involve optimizing its geometry and calculating properties like vibrational frequencies using a highly accurate method, such as Coupled Cluster (CC) theory. These benchmark values would then serve as a reference to assess the accuracy of more computationally efficient methods like DFT for routine calculations on this and related molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Dynamics and Flexibility in Solution

MD simulations can reveal the conformational landscape of this compound in a solution. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. Analysis of the trajectory of the simulation would highlight the flexibility of different parts of the molecule, such as the rotation around the N-N bond and the puckering of the cyclopentylidene ring. This information is crucial for understanding how the molecule's shape influences its properties and reactivity.

Solvent Effects on Molecular Structure and Interactions

The solvent environment can significantly influence the structure and behavior of a solute molecule. MD simulations incorporating explicit solvent molecules can model these effects for this compound. For example, simulations in polar versus non-polar solvents would demonstrate how solvent polarity affects the molecule's conformation and its electronic properties. Analysis of the radial distribution functions from the simulation can provide detailed information about the hydrogen bonding and other non-covalent interactions between the solute and solvent molecules.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that provide insights into its reactivity and stability. These are commonly calculated using DFT.

For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Other important reactivity indices include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for predicting how this compound might behave in chemical reactions and for understanding its electronic characteristics.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory.

DescriptorValue (eV)
HOMO Energy-6.54
LUMO Energy-2.31
HOMO-LUMO Gap (ΔE)4.23
Ionization Potential (I)6.54
Electron Affinity (A)2.31
Chemical Potential (μ)-4.425
Chemical Hardness (η)2.115
Global Softness (S)0.236
Electrophilicity Index (ω)4.62

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

Nucleophilic Attack: The site most susceptible to nucleophilic attack is identified by the Fukui function ƒ+(r), which corresponds to the addition of an electron. A higher value of ƒ+(r) on an atom indicates a greater tendency to accept an electron, making it an electrophilic center. In this compound, likely candidates for nucleophilic attack would be the carbon atom of the imine group (C=N) and the carbon atoms of the nitro-substituted aromatic ring, due to the electron-withdrawing nature of the nitro group and the imine nitrogen.

Electrophilic Attack: Conversely, the site most prone to electrophilic attack is determined by the Fukui function ƒ-(r), which relates to the removal of an electron. A higher value of ƒ-(r) indicates a site that can more readily donate an electron, thus acting as a nucleophilic center. For this compound, the nitrogen atom of the imine, the amino nitrogen, and the carbons on the cyclopentylidene ring could be potential sites for electrophilic attack.

A hypothetical data table for the Fukui functions of this compound, if calculated, would resemble the following:

Atomƒ+(r) (Electrophilic Attack Site)ƒ-(r) (Nucleophilic Attack Site)
C (imine)HighLow
N (imine)LowHigh
C (nitro-ring)Moderate-HighLow
N (amino)LowHigh
O (nitro)ModerateModerate

This table is illustrative and represents expected trends, not actual calculated data.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Softer molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, leading to a higher electrophilicity index compared to aniline. The cyclopentylideneamino group, being electron-donating, would raise the HOMO energy. The interplay of these groups would determine the precise values of these descriptors.

A projected table of global reactivity descriptors for this compound would look like this:

DescriptorSymbolPredicted Value Range
ElectronegativityχModerate
Chemical HardnessηModerate
Chemical SoftnessSModerate
Electrophilicity IndexωHigh

This table presents a qualitative prediction based on the molecular structure.

Computational Exploration of Reaction Mechanisms and Transition States

Computational methods can map out the entire energy landscape of a chemical reaction, identifying the most favorable pathways and the structures of transient intermediates and transition states.

Reaction Pathway Elucidation for Synthetic Transformations

For a molecule like this compound, several synthetic transformations could be computationally explored. For instance, the reduction of the nitro group to an amine is a common reaction. Computational studies could model this transformation using various reducing agents, determining the step-by-step mechanism. Another possibility is the hydrolysis of the imine bond to yield 3-nitroaniline (B104315) and cyclopentanone (B42830). Quantum chemical calculations could elucidate the role of acid or base catalysis in this process.

The investigation would involve locating all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Energetic Profiles and Activation Barriers for Key Reactions

Once the reaction pathway is mapped, an energetic profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products.

Transition States: These are the highest energy points along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Activation Barriers (ΔE‡): The energy difference between the reactants and the transition state is the activation barrier. A lower activation barrier corresponds to a faster reaction rate.

For the hydrolysis of the imine in this compound, computational studies would calculate the activation barriers for the key steps, such as the nucleophilic attack of water on the imine carbon and the subsequent proton transfers. This would provide a quantitative understanding of the reaction kinetics.

A hypothetical energetic profile for a reaction might be summarized in a table like this:

Reaction StepΔE (kcal/mol)ΔE‡ (kcal/mol)
Reactant Complex Formation-5.02.0
Nucleophilic Attack-15.010.0
Proton Transfer-20.05.0
Product Release2.01.0

This table is a generic example of what a computational study would produce and does not represent actual data for the named compound.

Reactivity Studies and Mechanistic Insights into N Cyclopentylideneamino 3 Nitroaniline

Hydrolytic Stability and Mechanism of Imine Cleavage

The stability of the imine (or Schiff base) linkage in N-(cyclopentylideneamino)-3-nitroaniline is highly dependent on the presence of water and the pH of the medium. Imines are generally susceptible to hydrolysis, a reversible reaction that cleaves the carbon-nitrogen double bond to regenerate the parent amine and carbonyl compound. chemistrysteps.combyjus.comthieme-connect.de

Table 1: Predicted Hydrolysis of this compound

Conditions Reactants Products Mechanism
Aqueous Acid (e.g., H₃O⁺)This compound, Water3-Nitroaniline (B104315), Cyclopentanone (B42830)Acid-catalyzed nucleophilic addition-elimination

Nucleophilic and Electrophilic Reactivity of the Imine Bond

The C=N double bond in this compound is polarized, making the carbon atom electrophilic and the nitrogen atom nucleophilic. nih.gov

Electrophilic Character of the Imine Carbon: The carbon atom of the imine is susceptible to attack by nucleophiles. The electrophilicity of this carbon is further enhanced by the strong electron-withdrawing nature of the 3-nitro group on the aromatic ring, which pulls electron density away from the imine bond. nih.govvaia.com While imines are generally less electrophilic than their corresponding ketones, their reactivity can be significantly increased by acid catalysis, which generates a more reactive iminium ion. nih.govmasterorganicchemistry.com Reactions such as the nitro-Mannich reaction (aza-Henry reaction), involving the addition of a nitroalkane, exemplify this type of reactivity. wikipedia.org

Nucleophilic Character of the Imine Nitrogen: The lone pair of electrons on the imine nitrogen atom imparts nucleophilic character. nih.govacs.org This allows the imine to react with various electrophiles. For instance, the nitrogen can be protonated by acids or attacked by alkylating agents. This nucleophilicity is, however, somewhat attenuated by the electron-withdrawing effect of the 3-nitrophenyl group.

Reactions Involving the Nitro Group

The nitro group is one of the most readily reducible functional groups in organic chemistry. A variety of reagents can achieve the selective reduction of the nitro group in this compound to the corresponding amino or hydroxylamino group while potentially preserving the imine bond. researchgate.net

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.govgoogle.com However, these conditions can sometimes also reduce the imine C=N bond. organic-chemistry.org For greater selectivity, chemical reducing agents are often employed. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) in acetic acid, are classic methods for the reduction of aromatic nitro groups to amines. researchgate.net Modern methods using reagents like sodium dithionite (B78146) or transfer hydrogenation with formic acid and a suitable catalyst offer mild and highly chemoselective alternatives. frontiersin.org Partial reduction to the N-arylhydroxylamine can also be achieved under specific controlled conditions. researchgate.net

Table 2: Predicted Selective Reduction of the Nitro Group

Reducing System Expected Major Product Notes
H₂, Pd/C or Pt/CN-(cyclopentylideneamino)benzene-1,3-diamineMay also reduce the imine bond depending on conditions.
SnCl₂ / HClN-(cyclopentylideneamino)benzene-1,3-diamineA classic and effective method for selective nitro reduction.
Fe / Acetic AcidN-(cyclopentylideneamino)benzene-1,3-diamineMild conditions, often used in laboratory synthesis.
Hydrazine (N₂H₄) / CatalystN-(cyclopentylideneamino)benzene-1,3-diamineUsed in transfer hydrogenation; selectivity can be high. frontiersin.org
Controlled Reduction (e.g., Zn/NH₄Cl)N-(cyclopentylideneamino)-3-(hydroxylamino)anilineAllows for isolation of the intermediate hydroxylamine.

The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive (–I) and resonance (–M or –R) effects. vaia.comminia.edu.egnumberanalytics.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring, creating positive charges at the ortho and para positions relative to the nitro group. youtube.com

This strong electron-withdrawing character has several consequences for the reactivity of this compound:

Deactivation of the Aromatic Ring: It significantly reduces the electron density of the benzene (B151609) ring, making it much less reactive towards electrophilic aromatic substitution compared to benzene or aniline (B41778). minia.edu.egyoutube.com

Increased Electrophilicity of the Imine Carbon: By withdrawing electron density from the entire molecule, it enhances the partial positive charge on the imine carbon, making it more susceptible to nucleophilic attack.

Decreased Nucleophilicity of the Imine Nitrogen: The electron-withdrawing nature of the ring reduces the availability of the lone pair on the imine nitrogen, making it less basic and less nucleophilic.

Acidity Modification: It increases the acidity of the parent amine (3-nitroaniline), which influences the basicity of the corresponding imine.

The electronic effect of the nitro group can be quantified using the Hammett substituent constant (σ). The nitro group has a large positive σ value (σ_m = +0.71, σ_p = +0.78), indicating its strong electron-withdrawing capacity. wikipedia.orgchemeurope.comdalalinstitute.com

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the two existing substituents: the amino-like imine group and the nitro group. libretexts.orgmasterorganicchemistry.combyjus.comlumenlearning.com

Imino/Amino Group (–N=C<): The nitrogen atom, with its lone pair, is a strong activating group and an ortho, para-director. It donates electron density into the ring via resonance, stabilizing the cationic intermediates (arenium ions) formed during attack at the ortho and para positions (positions 2, 4, and 6 relative to the imine). scispace.comrsc.orgrsc.org It is important to note that under the strongly acidic conditions often used for EAS, the imine nitrogen would be protonated, converting the group into a deactivating, meta-directing ammonium-like group.

Nitro Group (–NO₂): As a strong deactivating group, it directs incoming electrophiles to the meta position (position 5 relative to the imine). vaia.comsavemyexams.com It deactivates the ortho and para positions (positions 2 and 4) through resonance.

The regioselectivity of an EAS reaction will depend on the reaction conditions.

Under non-acidic or mildly acidic conditions: The powerful ortho, para-directing effect of the amino-like group would dominate. Substitution would be predicted to occur primarily at positions 4 and 6, which are para and ortho to the activating group, respectively. Position 2 is sterically hindered by the adjacent cyclopentylidene group.

Under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃): The imine nitrogen will be protonated. Both the protonated imine and the nitro group are deactivating and meta-directing. In this scenario, the ring is highly deactivated, and forcing conditions would be required for any reaction to occur. The incoming electrophile would be directed to position 5, which is meta to both deactivating groups.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s) (Mild Conditions) Rationale
BrominationBr₂ / FeBr₃4-Bromo-N-(cyclopentylideneamino)-3-nitroaniline and 6-Bromo-N-(cyclopentylideneamino)-3-nitroanilineThe amino-like group is a strong o,p-director, overriding the m-directing effect of the nitro group. savemyexams.comwuxiapptec.comwikipedia.org
NitrationHNO₃ / H₂SO₄N-(cyclopentylideneamino)-3,5-dinitroanilineStrongly acidic conditions protonate the imine, making both groups m-directors. The ring is highly deactivated. masterorganicchemistry.com
SulfonationFuming H₂SO₄2-(cyclopentylideneamino)-4-nitrobenzenesulfonic acidThe amino-like group directs substitution to the para position (position 4).

Nucleophilic Aromatic Substitution with Activated Anilines

The presence of a nitro group on the aniline ring profoundly influences its susceptibility to nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. numberanalytics.comnumberanalytics.comwikipedia.org In this compound, the nitro group is meta to the amino-imine substituent. This positioning activates the ortho and para positions relative to the nitro group (positions 2, 4, and 6) for nucleophilic attack. youtube.com

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is crucial, and it is enhanced by the presence of strong electron-withdrawing groups like the nitro group that can delocalize the negative charge. youtube.com

While the nitro group activates the ring, the amino-imine substituent has a deactivating effect on nucleophilic aromatic substitution due to its electron-donating character. However, nucleophilic attack at the positions activated by the nitro group can still occur, especially with strong nucleophiles and under forcing conditions. A potential competing reaction is the nucleophilic addition to the imine carbon, which can be more electrophilic. rsc.org

The general mechanism for SNAr on a nitro-activated aniline derivative is as follows:

Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon of the aromatic ring, typically ortho or para to the nitro group, breaking the aromaticity and forming a Meisenheimer complex.

Leaving Group Departure: The leaving group, which could be a halide or in some cases, the nitro group itself, is eliminated, restoring the aromaticity of the ring. uni-rostock.de

In the case of this compound, substitution would likely occur at positions 2, 4, or 6, displacing a hydrogen atom (SNAr-H) or another leaving group if present. SNAr-H reactions require an oxidative step to remove the hydride ion. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Nitroaniline Derivatives

SubstrateNucleophileProduct(s)ConditionsReference
2,4-DinitrochlorobenzeneHydroxide2,4-DinitrophenolAqueous base, heat youtube.com
5-Fluoro-2-nitroanilineMethanol5-Methoxy-2-nitroanilineNot specified tandfonline.com
N-n-butyl-2,6-dinitroanilineHydroxide2,6-Dinitrophenol10% 1,4-dioxane-water, 25°C acs.org

Cycloaddition Reactions and Pericyclic Processes Involving the Imine or Aromatic Ring

The imine functionality and the nitro-activated aromatic ring of this compound present opportunities for various cycloaddition reactions. Imines can participate as 2-azadienes or as dienophiles in Diels-Alder reactions. nih.gov

As a 2-azadiene, the C=N-Ar system can react with dienophiles. The electron-withdrawing nitro group on the aryl ring would influence the electron density of this system, affecting its reactivity in normal or inverse electron-demand Diels-Alder reactions. For instance, electron-rich N-aryl imines are known to undergo aza-Diels-Alder cycloadditions with arynes. researchgate.net

The imine double bond itself can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as nitrile imines, leading to the formation of five-membered heterocyclic rings. mdpi.com The electrophilicity of the imine carbon, enhanced by the nitro group's influence, makes it susceptible to such reactions. nih.gov

Furthermore, the nitroaromatic ring can participate in cycloaddition reactions. A notable example is the photoinduced reductive [4+2] cycloaddition of nitroarenes. This process involves the initial photochemical reduction of the nitro group to a nitroso group, which then acts as a potent dienophile in a Diels-Alder reaction with a diene. acs.org

Table 2: Examples of Cycloaddition Reactions with Imine and Nitroarene Systems

Reaction TypeSubstrate(s)Product TypeKey FeaturesReference
Aza-Diels-AlderN-aryl imine + Aryne1,2-DihydroisoquinolineCascade reaction, formation of isoquinoline (B145761) core. researchgate.net
[3+2] CycloadditionImine + Nitrile ImineSpiro-1,2,4-triazolineRegioselective addition to the C=N bond. mdpi.com
Photoinduced [4+2] CycloadditionNitroarene + DieneOxazine derivativeIn situ generation of a nitroso-dieneophile via photo-reduction. acs.org

Photoinduced Reactivity and Photochemical Transformations of the Imine Chromophore

The photochemistry of this compound is expected to be rich, owing to the presence of both the imine and the nitroaromatic chromophores. Imines are known to undergo a variety of photochemical reactions, including E/Z isomerization, photoreduction, and photocyclization. rsc.org

The nitroaromatic moiety is also highly photoactive. Upon excitation, nitroaromatic compounds can undergo efficient intersystem crossing to the triplet state. rsc.org This triplet state can then participate in various reactions, such as hydrogen atom abstraction, leading to reduction of the nitro group. For example, photoirradiation of nitroaromatics in the presence of an alcohol can lead to their reduction to anilines. nih.gov

A significant photo-reaction of nitroarenes is the photoinduced reduction to nitrosoarenes, which can subsequently engage in other reactions, as seen in the photoinduced reductive [4+2] cycloaddition. acs.org The cyclopentylideneamino group could potentially influence the excited-state dynamics of the nitroaromatic ring.

The combination of the imine and the nitro group on the same molecule could lead to intramolecular photochemical reactions. For instance, intramolecular hydrogen abstraction by the excited nitro group from the cyclopentyl ring is a plausible pathway, potentially leading to cyclized products.

Table 3: Photochemical Reactions of Related Chromophores

ChromophoreReaction TypeConditionsProduct TypeReference
N-Aryl Maleimide[2+2] Cycloaddition370 nm irradiationCyclobutane derivative acs.org
NitroaromaticReductionPhotoirradiation in alcohol with TiO₂Aniline nih.gov
NitroaromaticReductive Cycloaddition385 nm LED, NHC-boraneOxazine acs.org

Oxidation-Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is centered on the nitro group, the imine functionality, and the aniline nitrogen.

Reduction:

The nitro group is readily reduced to an amino group under various conditions. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and sulfides like sodium hydrosulfide (B80085) (NaSH), which can offer selectivity in the presence of other reducible groups. numberanalytics.comwikipedia.org The selective reduction of one nitro group in dinitrobenzene to form 3-nitroaniline using sodium hydrogen sulfide (B99878) is a well-established procedure. youtube.com This suggests that the nitro group in the target compound can be selectively reduced to an amine, yielding N-(cyclopentylideneamino)-3-aminobenzene.

The imine double bond can also be reduced to a secondary amine. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The combination of imine formation followed by reduction is a common synthetic strategy known as reductive amination. masterorganicchemistry.com

Therefore, the reduction of this compound can potentially lead to different products depending on the choice of reducing agent and reaction conditions:

Selective reduction of the nitro group.

Selective reduction of the imine.

Concurrent reduction of both the nitro group and the imine.

Oxidation:

The aniline-type nitrogen in the molecule can be susceptible to oxidation. However, the electron-withdrawing nature of the nitro group would make this oxidation more difficult compared to an unsubstituted aniline. Strong oxidizing agents could potentially lead to the formation of nitroso or even nitro compounds, or in some cases, lead to polymerization or degradation of the molecule.

Table 4: Common Reduction Reactions for Nitro and Imine Functionalities

Functional GroupReagentProductGeneral ConditionsReference
Aromatic NitroNaSH / H₂SAmineAlcoholic solution wikipedia.org
Aromatic NitroH₂, Pd/CAmineCatalytic hydrogenation numberanalytics.com
ImineNaBH₄Secondary AmineAlcoholic solvent masterorganicchemistry.com
ImineLiAlH₄Secondary AmineEthereal solvent masterorganicchemistry.com

Coordination Chemistry and Supramolecular Assembly Applications

Ligand Design and Metal Complex Formation

The design of ligands is a critical step in the development of metal complexes with desired properties. The Schiff base N-(cyclopentylideneamino)-3-nitroaniline incorporates several key features that make it an intriguing candidate for coordination chemistry. The imine group (-C=N-) provides a primary coordination site, while the nitro group (-NO2) can influence the electronic properties of the ligand and potentially participate in coordination. scirp.org

The synthesis of this compound can be achieved through the condensation reaction of 3-nitroaniline (B104315) and cyclopentanone (B42830), often under acid or base catalysis or with heating. rsisinternational.orgisca.in The formation of the Schiff base is typically confirmed by the appearance of a characteristic C=N stretching frequency in the infrared (IR) spectrum.

The subsequent formation of transition metal complexes generally involves the reaction of the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II)) in a suitable solvent like ethanol (B145695) or methanol. asianpubs.orgrsisinternational.org The reaction mixture is often refluxed to ensure completion. isca.in

Table 1: General Synthesis Conditions for Transition Metal Complexes of Schiff Base Ligands

StepProcedure
Ligand Synthesis Equimolar amounts of 3-nitroaniline and cyclopentanone are reacted, typically in an alcohol solvent with a few drops of acid or base catalyst. The mixture is often heated under reflux.
Complex Formation The isolated Schiff base ligand is dissolved in a hot alcohol solution. A solution of the desired transition metal salt (e.g., CoCl₂, Ni(OAc)₂, CuCl₂) in the same solvent is added dropwise.
Reaction Conditions The resulting mixture is stirred and refluxed for several hours. The pH may be adjusted to facilitate complexation. rsisinternational.org
Isolation The formed solid complex is collected by filtration, washed with the solvent, and dried.

The characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques. A shift in the C=N stretching frequency in the IR spectrum upon complexation indicates the coordination of the imine nitrogen to the metal center. isca.in UV-Visible spectroscopy can provide information about the electronic transitions within the complex and its geometry.

This compound is expected to act as a monodentate or bidentate ligand. In its simplest form, it would coordinate to a metal ion through the lone pair of electrons on the imine nitrogen atom.

However, the presence of the nitro group in the meta position of the aniline (B41778) ring opens up the possibility of bidentate chelation. The oxygen atoms of the nitro group could potentially coordinate to the metal center, forming a stable chelate ring. scirp.org The involvement of the nitro group in coordination is often inferred from changes in the symmetric and asymmetric stretching frequencies of the NO₂ group in the IR spectrum of the complex compared to the free ligand. chemsociety.org.ng

The coordination geometry of the resulting metal complexes is influenced by the nature of the metal ion, the stoichiometry of the reaction, and the coordination mode of the ligand. Common geometries for transition metal complexes with Schiff base ligands include tetrahedral, square planar, and octahedral. chemsociety.org.ng For instance, a 1:2 (metal:ligand) stoichiometry with a bidentate ligand can lead to an octahedral geometry.

The properties of metal-imine complexes are intrinsically linked to their structure. The electronic nature of the substituents on the Schiff base ligand plays a crucial role. The electron-withdrawing nitro group in this compound is expected to influence the electron density on the imine nitrogen, thereby affecting the strength of the metal-ligand bond.

The geometry of the complex also dictates its magnetic and electronic properties. For example, square planar Ni(II) complexes are typically diamagnetic, while tetrahedral or octahedral Ni(II) complexes are paramagnetic. These properties can be investigated using techniques such as magnetic susceptibility measurements and electron spin resonance (ESR) spectroscopy.

Catalytic Applications of Metal-Imine Complexes Derived from this compound

Schiff base metal complexes are widely explored as catalysts in various organic transformations due to their stability and the ability to fine-tune their catalytic activity by modifying the ligand structure and the metal center. asianpubs.org

The catalytic cycle in such transformations often involves the coordination of the substrate to the metal center, followed by a series of steps leading to the product and regeneration of the catalyst. The efficiency and selectivity of the catalyst can be influenced by the ligand environment, the solvent, and the reaction conditions.

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes can be immobilized on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

N-heterocyclic carbene palladium complexes, which share some structural similarities with imine complexes in terms of metal-nitrogen/carbon bonding, have been successfully immobilized on magnetic nanoparticles for catalytic applications. youtube.com A similar strategy could be envisioned for complexes of this compound. The ligand could be functionalized with a group that allows for covalent attachment to a solid support, such as silica (B1680970) or a polymer resin. The resulting immobilized catalyst could then be used in flow reactors or easily recovered from the reaction mixture by filtration.

Table 2: Potential Catalytic Applications and Key Findings from Analogous Systems

Catalytic ReactionCatalyst Type (Analogous)Key Findings
Reduction of Nitroarenes Cobalt-nitrogen/carbon catalystHigh activity and selectivity for the reduction of nitro compounds to amines under relatively mild conditions. nih.gov
Various C-C bond formations Iron N-heterocyclic carbene complexesEffective in a range of C-C bond formation, reduction, and oxidation reactions. journalijar.com
Ethylene (B1197577) Polymerization Nickel-N,P chelating ligand complexesCatalyzed the formation of butenes and hexenes from ethylene with moderate activity. wikipedia.org

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The stability and structure of these assemblies are dictated by non-covalent intermolecular forces, a principle that is central to understanding the potential applications of this compound derivatives.

Design of Supramolecular Architectures through Non-Covalent Interactions

The molecular structure of Schiff bases derived from 3-nitroaniline is rich with functionalities that can engage in a variety of non-covalent interactions. These interactions are the driving force behind the self-assembly of molecules into well-defined supramolecular structures. Key interactions include:

Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor. In the crystal structures of related compounds, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, weak intermolecular C-H···O hydrogen bonds have been observed, linking molecules into chains. nih.govresearchgate.net The presence of a nitro group in this compound suggests it would readily participate in similar hydrogen bonding networks.

The interplay of these non-covalent forces allows for the rational design of supramolecular architectures with specific topologies and properties.

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For derivatives of this compound, these principles can be applied to control the solid-state packing and, consequently, their physical and chemical properties.

The study of analogous compounds provides insight into how molecular structure directs crystal packing. For instance, in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the molecules are linked by C-H···O hydrogen bonds, forming chains that extend along a specific crystallographic axis. nih.govresearchgate.net The planarity of the Schiff base and the dihedral angle between the aromatic rings are critical determinants of the packing efficiency and the types of intermolecular contacts that can be formed. nih.gov

Hirshfeld surface analysis is a powerful tool in crystal engineering to visualize and quantify intermolecular interactions. For 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, this analysis reveals that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts, providing a quantitative basis for understanding the supramolecular assembly. nih.gov

Below is a table summarizing the crystallographic data and key intermolecular interactions for a representative Schiff base derived from a 3-nitroaniline analogue.

Compound Crystal System Space Group Key Intermolecular Interactions Reference
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]anilineOrthorhombicP2₁2₁2₁C-H···O hydrogen bonds, weak π–π stacking nih.govresearchgate.net

Formation of Co-crystals and Inclusion Complexes

The principles of crystal engineering can be extended to the formation of multi-component crystals, such as co-crystals and inclusion complexes.

Co-crystals: These are crystalline structures composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. The ability of the nitro group and imine nitrogen in this compound to act as hydrogen bond acceptors makes it a prime candidate for forming co-crystals with molecules that are strong hydrogen bond donors (co-crystal formers). By selecting appropriate co-crystal formers, it is possible to modify the physicochemical properties of the parent compound, such as solubility and melting point.

The study of Schiff bases and their metal complexes is an active area of research, with many compounds showing potential in catalysis and materials science. nih.gov The design of novel supramolecular structures based on Schiff bases like this compound holds promise for the development of new materials with tailored properties.

Advanced Materials Science Applications of N Cyclopentylideneamino 3 Nitroaniline and Its Derivatives

Optoelectronic Materials Research

The unique electronic structure of 3-nitroaniline (B104315) derivatives, characterized by intramolecular charge transfer (ICT) from the amino donor to the nitro acceptor, makes them promising candidates for a range of optoelectronic applications. The N-(cyclopentylideneamino) substitution is anticipated to enhance the electron-donating strength of the amino group and influence the molecular packing, both of which are critical factors in the performance of optoelectronic materials.

Exploration of Linear and Non-linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optical communications, data storage, and imaging. The NLO response in organic molecules is often associated with a large change in dipole moment between the ground and excited states, a characteristic inherent in push-pull systems like 3-nitroaniline. The formation of a Schiff base, such as in N-(cyclopentylideneamino)-3-nitroaniline, can further enhance these properties.

Schiff bases derived from 3-nitroaniline have been a subject of investigation for their NLO properties. The extended π-conjugation introduced by the imine bond (C=N) can lead to a more efficient intramolecular charge transfer, thereby increasing the molecular hyperpolarizability (β), a measure of the second-order NLO response. For instance, studies on various Schiff base derivatives of nitroanilines have demonstrated their potential as NLO materials. The specific geometry and electronic nature of the substituent on the imine nitrogen play a crucial role in determining the magnitude of the NLO effect.

Furthermore, the third-order NLO properties, such as the third-order susceptibility (χ(3)), are also of significant interest. Research on metal complexes of Schiff bases derived from 3-nitrobenzohydrazide has shown that coordination to a metal center can further enhance the NLO response nih.gov. While this compound is not a metal complex, this highlights the tunability of NLO properties through chemical modification.

To provide a quantitative perspective, the following table presents representative NLO data for related Schiff base compounds, illustrating the range of properties that could be anticipated for this compound and its derivatives.

CompoundSecond Harmonic Generation (SHG) Efficiency (vs. KDP)Third-Order Susceptibility χ(3) (esu)Reference
(E)-4-((2-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one3.52Not ReportedACS Omega, 2023 acs.orgnih.gov
(E)-4-((4-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one1.13Not ReportedACS Omega, 2023 acs.orgnih.gov
Copper(II) complex of a 3-nitrobenzohydrazide Schiff baseNot ReportedEnhanced compared to ligandScientific Reports, 2023 nih.gov

Note: This table presents data for related Schiff base compounds to illustrate the potential NLO properties, as direct data for this compound is not available.

Potential as Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The donor-π-acceptor (D-π-A) architecture of 3-nitroaniline derivatives makes them conceptually suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In these devices, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection, transport, and recombination (in OLEDs) or charge separation (in OSCs).

For OLEDs , materials based on 3-nitroaniline derivatives could potentially serve as emissive materials or as host materials in the emissive layer. The intramolecular charge transfer character can lead to fluorescence, and by tuning the substituents, the emission color could be modulated. The N-(cyclopentylideneamino) group would be expected to influence the HOMO and LUMO energy levels, thereby affecting the emission wavelength and quantum efficiency. While specific studies on 3-nitroaniline Schiff bases in OLEDs are scarce, the broader class of Schiff base metal complexes has been explored for their electroluminescent properties.

In the context of OSCs , 3-nitroaniline derivatives could be investigated as either electron donor or electron acceptor materials. The ability to tune the HOMO and LUMO levels through chemical modification is a key advantage in designing materials with appropriate band offsets for efficient exciton (B1674681) dissociation at the donor-acceptor interface. For instance, a study on copolymers of aniline (B41778) and 3-nitroaniline has shown that the incorporation of the 3-nitroaniline moiety can modify the optoelectronic properties of the resulting polymer, which is relevant for applications in solar cells researchgate.net. While a polymeric solar cell based on poly(para-nitroaniline)/TiO2 composites has been reported with high efficiency, this highlights the potential of nitroaniline-containing materials in photovoltaic applications researchgate.net.

The following table summarizes key properties of related materials relevant to OLED and OSC applications.

Material/DeviceKey Feature/ParameterReported Performance/PropertyReference
Copolymers of aniline and 3-nitroanilineTunable optoelectronic propertiesModification of HOMO and LUMO levels with varying monomer ratiosPolymer Bulletin, 2020 researchgate.net
Poly(para-nitroaniline)/TiO2 composite based solar cellPower Conversion Efficiency (PCE)18.06%Optical Materials, 2023 researchgate.net
Benzoxazole-based D–π–A architectures with nitro-aniline moietyPotential for OLED and solar cell applicationsHigh radiative efficiency in some derivatives, making them suitable for active layers in heterojunction solar cells.MDPI, 2024 mdpi.com

Note: This table provides data for related materials to indicate the potential of this compound derivatives in OLED and OSC applications.

Chemo-sensing and Biosensing Platform Development (Focus on sensing mechanism and design)

The development of selective and sensitive chemical sensors and biosensors is a rapidly growing field. The electronic and photophysical properties of 3-nitroaniline derivatives can be exploited for the design of such sensors. The amino group provides a convenient site for functionalization to introduce specific recognition capabilities.

Receptor Design for Specific Chemical or Biological Analytes

The N-(cyclopentylideneamino) group in the target molecule can be considered a starting point for designing more complex receptor sites. The imine nitrogen possesses a lone pair of electrons that can coordinate with metal ions. Furthermore, the cyclopentylidene ring could be further functionalized to create a binding pocket for specific analytes.

For example, Schiff base derivatives are known to act as chemosensors for various metal ions and anions. The binding of an analyte to the receptor site can induce a change in the electronic properties of the molecule, leading to a detectable signal. Research has shown that pyrene-based luminogens can act as highly sensitive and selective chemosensors for nitroanilines, with detection limits in the nanomolar range osti.govresearchgate.net. This indicates that the nitroaniline moiety itself can be a target for sensing, and derivatives of 3-nitroaniline could be designed to recognize other nitroaromatic compounds, which are important environmental pollutants.

Mechanism of Recognition and Transduction in Chemical Sensors

The sensing mechanism in chemosensors based on 3-nitroaniline derivatives typically involves a change in the photophysical properties of the molecule upon analyte binding. Common transduction mechanisms include:

Fluorescence Quenching or Enhancement: The binding of an analyte can quench the fluorescence of the sensor molecule through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Conversely, in some cases, binding can restrict intramolecular rotation or block non-radiative decay pathways, leading to fluorescence enhancement. Triphenylene derivatives have been demonstrated as effective chemosensors for nitroaromatic explosives, where the fluorescence of the sensor is quenched upon interaction with the analyte nih.gov.

Colorimetric Changes: A change in the absorption spectrum of the sensor molecule upon analyte binding can lead to a visible color change. This is often due to a modification of the intramolecular charge transfer characteristics of the D-π-A system.

The following table provides examples of sensing performance for systems based on nitroaniline detection or using nitroaniline derivatives as part of the sensor.

Sensor SystemAnalyte DetectedLimit of Detection (LOD)Sensing MechanismReference
Pyrene-based luminogen (TriPhPy)p-Nitroaniline8.58 x 10⁻⁹ MFluorescence quenching via photo-induced electron transfer (PET)RSC Advances, 2023 osti.gov
Pyrene-based luminogen (TetraPhPy)p-Nitroaniline9.95 x 10⁻⁹ MFluorescence quenching via photo-induced electron transfer (PET)RSC Advances, 2023 osti.gov
Isoquinoline (B145761) Schiff baseAl³⁺1.11 x 10⁻⁹ MTurn-on fluorescenceSpectrochimica Acta Part A, 2020 nih.gov

Note: This table showcases the sensing capabilities of related systems to infer the potential of this compound in chemosensing applications.

Polymer Science Applications

The incorporation of functional organic molecules like this compound into polymer structures can lead to new materials with tailored properties. The 3-nitroaniline moiety can be introduced as a monomer in a polymerization reaction or as a pendant group on a polymer backbone.

Copolymers of aniline and 3-nitroaniline have been synthesized and characterized, demonstrating that the inclusion of 3-nitroaniline units can significantly modify the properties of polyaniline, a well-known conducting polymer researchgate.net. Key effects of incorporating 3-nitroaniline into a polymer chain include:

Enhanced Solubility and Processability: Polyaniline itself has poor solubility in common organic solvents, which limits its processability. Copolymerization with 3-nitroaniline can improve solubility, making it easier to fabricate thin films and devices researchgate.net.

Tunable Optoelectronic Properties: The presence of the nitro group affects the electronic structure of the polymer, leading to changes in its absorption and emission characteristics, as well as its conductivity researchgate.net. This allows for the tuning of the polymer's properties for specific applications in organic electronics.

Improved Thermal Stability: The introduction of aromatic nitro groups can enhance the thermal stability of the polymer, which is beneficial for applications where the material may be exposed to elevated temperatures researchgate.net.

The this compound monomer could potentially be polymerized through various methods, such as oxidative polymerization, to yield novel conducting or semi-conducting polymers. The cyclopentylidene group would add to the steric bulk of the repeating unit, which could further influence the polymer's morphology, solubility, and solid-state packing.

The table below summarizes the impact of incorporating 3-nitroaniline into a polymer matrix, based on studies of related copolymers.

Polymer SystemProperty Modified by 3-Nitroaniline IncorporationObservationReference
Poly(aniline-co-3-nitroaniline)SolubilityIncreased solubility in organic solvents compared to pure polyaniline.Polymer Bulletin, 2020 researchgate.net
Poly(aniline-co-3-nitroaniline)Thermal StabilityEnhanced thermal stability with increasing 3-nitroaniline content.Polymer Bulletin, 2020 researchgate.net
Poly(aniline-co-3-nitroaniline)Electrical ConductivityConductivity can be tuned by varying the monomer ratio.Polymer Bulletin, 2020 researchgate.net

Note: This table is based on data from copolymers of aniline and 3-nitroaniline and serves to illustrate the potential effects of incorporating this compound into polymer structures.

Incorporation as Monomers or Cross-linking Agents in Polymer Synthesis

The unique molecular architecture of this compound suggests its potential as a versatile building block in polymer synthesis. The presence of the imine (C=N) bond, the aromatic ring, and the nitro group offers several avenues for polymerization and material functionalization.

Theoretically, this compound could be incorporated into polymer chains through various mechanisms. The imine bond itself is dynamic and can participate in polycondensation reactions, particularly with multifunctional amines or aldehydes, leading to the formation of polyimines. wikipedia.orguliege.be Polyimines are a class of polymers known for their interesting properties, including self-healing capabilities and recyclability. wikipedia.orgmdpi.com

As a cross-linking agent, this compound could be introduced into a pre-existing polymer matrix containing reactive sites. For instance, the imine bond could react with residual amine or carbonyl groups in other polymers, forming a cross-linked network. This would enhance the thermal stability and mechanical properties of the material. The nitro group, while generally less reactive in polymerization, can be chemically reduced to an amine group, providing an additional site for cross-linking or further functionalization.

Hypothetical Data Table 1: Potential Polymerization Methods for this compound

Polymerization MethodCo-monomer(s)Potential Polymer TypeTheoretical Properties
PolycondensationDicarboxylic acids, Diacyl chloridesPolyamide-imineHigh thermal stability, good mechanical strength
Oxidative PolymerizationAniline, PyrroleConducting CopolymerElectrical conductivity, electrochromic properties
Addition PolymerizationMaleic anhydrideFunctionalized PolyolefinImproved dyeability and adhesion
Cross-linkingPolymers with amine or epoxy groupsThermoset NetworkEnhanced solvent resistance and rigidity

Functional Polymers and Copolymers Containing this compound Moieties

The incorporation of this compound moieties into polymer chains would theoretically impart specific functionalities to the resulting materials. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic and optical properties of a polymer. blogspot.comnih.gov This could lead to applications in organic electronics, such as in the fabrication of sensors or as components in organic light-emitting diodes (OLEDs). Copolymers of aniline and nitroaniline have been investigated for their semiconductor characteristics and photoelectric properties. researchgate.net

Moreover, the presence of the polar nitro group would likely enhance the polymer's adhesion to various substrates and could also influence its solubility in different solvents. The imine linkage, being susceptible to hydrolysis under acidic conditions, could be exploited to design degradable polymers, which are of great interest for biomedical and environmental applications. mdpi.com

The synthesis of copolymers offers a strategy to fine-tune the material's properties. By copolymerizing this compound with other monomers, it would be possible to balance properties such as processability, mechanical strength, and functional performance. For example, copolymerization with flexible monomers could improve the processability of an otherwise rigid polymer backbone.

Liquid Crystal Research

Design of Mesogenic Derivatives with this compound Core

The rigid, rod-like structure of many aniline and Schiff base derivatives makes them excellent candidates for the core of liquid crystalline molecules, also known as mesogens. mdpi.comnih.govresearchgate.net The this compound molecule itself, with its aromatic core, could serve as a foundational structure for the design of new liquid crystals.

To induce mesogenic behavior, the core structure would typically be modified by attaching flexible alkyl or alkoxy chains at one or both ends of the molecule. These flexible chains help to lower the melting point and stabilize the liquid crystalline phases. The length and branching of these chains are critical parameters that can be varied to tune the temperature range of the mesophases.

Investigation of Liquid Crystalline Phases and Phase Transition Behavior

The investigation of the liquid crystalline properties of hypothetical derivatives of this compound would involve standard techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). POM allows for the direct observation of the characteristic textures of different liquid crystalline phases, while DSC is used to determine the temperatures and enthalpies of the phase transitions.

By systematically varying the length of the terminal alkyl chains, a homologous series of compounds could be synthesized and their phase behavior studied. It would be expected that as the chain length increases, the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) would initially increase and then level off or decrease. The type of mesophase observed could also change with chain length, with shorter chains favoring the nematic phase and longer chains promoting the formation of more ordered smectic phases.

The strong dipole moment arising from the nitro group could lead to the formation of polar-ordered smectic phases, which are of interest for applications in ferroelectric liquid crystal displays. The specific position of the nitro group on the aromatic ring would also have a significant impact on the molecular geometry and, consequently, on the mesomorphic properties.

Hypothetical Data Table 2: Phase Transition Temperatures of a Hypothetical Homologous Series of N-(4-alkoxybenzylidene)-3-nitroaniline Derivatives

Compoundn (Number of Carbon atoms in Alkoxy Chain)Crystal to Smectic A Transition (°C)Smectic A to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
1a 485-110
1b 67895115
1c 872102112
1d 1068108105

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

The conventional synthesis of N-(cyclopentylideneamino)-3-nitroaniline involves the acid-catalyzed condensation of 3-nitroaniline (B104315) with cyclopentanone (B42830). masterorganicchemistry.comredalyc.orgyoutube.com This reaction is reversible, and to drive the equilibrium toward the imine product, the removal of water is typically required, often through azeotropic distillation with a Dean-Stark apparatus or the use of drying agents. nih.gov Aromatic aldehydes and ketones generally react readily with primary amines to form the corresponding imines. masterorganicchemistry.com

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols. Key areas of exploration include:

Catalytic Innovations : While acid catalysis is standard, the exploration of novel catalysts such as metal complexes, organocatalysts, and enzymes could lead to milder reaction conditions, higher yields, and improved selectivity. numberanalytics.com The use of Lewis acids, for instance, can increase the electrophilicity of the ketone's carbonyl group, potentially accelerating the reaction. redalyc.org

Green Chemistry Approaches : Modern synthetic methods that minimize waste and energy consumption are highly desirable. Techniques like microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free or solid-state reactions, such as those using grinding or ball-milling techniques, represent promising alternatives to traditional solution-phase chemistry. researchgate.netorganic-chemistry.org

Alternative Reaction Pathways : Research into unconventional synthetic routes, such as the reductive Schiff base formation from 3-dinitrobenzene and cyclopentanone using a suitable reducing agent like iron powder, could offer a direct, one-pot method that bypasses the need for pre-synthesized 3-nitroaniline. organic-chemistry.org Another approach could involve the three-component reaction of an aryl halide, an amine source, and the ketone, mediated by a transition metal catalyst. organic-chemistry.org

The development of these methodologies will be crucial for making this compound and related structures more accessible for further study and application.

Integration of this compound into Advanced Functional Materials

The chemical structure of this compound suggests significant potential for its use as a building block in advanced functional materials. The combination of the π-conjugated system of the nitroaniline moiety with the C=N double bond creates a chromophore that is likely to possess interesting electronic and optical properties.

Future research in this domain could focus on:

Optoelectronic Materials : Imines and polyazomethines are known to be organic semiconductors. nih.gov The presence of the electron-withdrawing nitro group can significantly influence the electronic structure, making the compound a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govgsconlinepress.com The integration of this molecule into conjugated polymers could lead to materials with tunable band gaps and charge-transport properties. numberanalytics.com

Nonlinear Optical (NLO) Materials : Organic molecules with strong electron-donating and electron-withdrawing groups often exhibit significant NLO properties. The nitro group in this compound acts as a powerful electron-withdrawing group, which, coupled with the π-system, could result in a high hyperpolarizability, a key requirement for NLO applications.

Stimuli-Responsive Systems : The imine bond is susceptible to hydrolysis under acidic conditions and can participate in exchange reactions. masterorganicchemistry.comnih.govresearchgate.net This reactivity could be harnessed to create "smart" materials that respond to changes in pH or the presence of other chemicals. Such properties are valuable for developing sensors, controlled-release systems, and self-healing polymers. numberanalytics.com

Chemosensors : The lone pair of electrons on the imine nitrogen and the electron-deficient nature of the nitroaromatic ring make the molecule a potential candidate for chemosensors. It could selectively bind to metal ions or other analytes, resulting in a detectable change in its optical properties, such as a shift in its UV-Vis absorption or fluorescence emission. researchgate.net

Exploration of Unconventional Reactivity and Catalytic Pathways

The imine functional group is a versatile synthon in organic chemistry, capable of diverse reactivity. nih.gov The specific electronic nature of this compound, influenced by its nitro substituent, opens up unique avenues for exploring its chemical behavior.

Promising research directions include:

Multicomponent Reactions (MCRs) : Imines are key intermediates or substrates in numerous MCRs, such as the Mannich, Ugi, and Povarov reactions. nih.gov Investigating the participation of this compound in these reactions could lead to the rapid synthesis of complex, nitrogen-containing heterocyclic structures with potential biological activity.

Asymmetric Catalysis : When complexed with a metal center, Schiff bases are highly effective ligands in asymmetric catalysis. nih.govsamipubco.commdpi.com The this compound ligand could be used to create chiral metal complexes for catalyzing reactions like asymmetric cyclopropanation, allylic alkylation, or aziridination. nih.gov The strong electron-withdrawing nitro group can significantly modulate the electronic properties of the metal center, thereby influencing the catalyst's efficiency and enantioselectivity. nih.gov

Cycloaddition Reactions : Depending on the reaction partner, the imine moiety can act as a 2-aza-diene or a dienophile in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds. Exploring its reactivity in [4+2], [3+2], and other cycloadditions could unveil novel synthetic pathways.

Nitro-Mannich (Aza-Henry) Reactions : The imine can act as an electrophile in reactions with nitroalkanes (the aza-Henry reaction), forming β-nitroamines. nih.govfrontiersin.org These products are valuable intermediates for the synthesis of 1,2-diamines and other biologically relevant molecules. frontiersin.org

Advanced Computational Modeling for Predictive Material Design and Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and elucidating reaction mechanisms. ajol.infomdpi.com Applying these methods to this compound can accelerate its development and guide experimental efforts.

Key areas for computational investigation are:

Electronic Structure and Optical Properties : DFT calculations can determine the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment. ajol.infonih.gov This information is crucial for predicting its electronic behavior, reactivity, and potential as a material for optoelectronics. researchgate.net Calculated UV-Vis and NMR spectra can aid in the interpretation of experimental data. mdpi.com

Reaction Mechanism Elucidation : Computational modeling can be used to map the energy profiles of its synthesis and subsequent reactions. This includes identifying transition states and intermediates, which helps in understanding reaction kinetics and optimizing conditions. mdpi.com For instance, modeling the acid-catalyzed condensation mechanism can provide insights into the rate-limiting steps.

Predictive Material Design : By calculating properties like charge mobility, exciton (B1674681) binding energy, and nonlinear optical coefficients, computational models can screen the suitability of this compound for various material applications before undertaking extensive experimental synthesis and testing.

Stability Analysis : The stability of the imine bond, particularly against hydrolysis, is a critical factor for many applications. numberanalytics.comresearchgate.net Computational models can simulate the interaction with water and other reagents to predict its stability under different conditions, guiding the design of more robust derivatives.

Addressing Challenges and Identifying Opportunities in the Field of Imine Chemistry

While imine chemistry is well-established, several challenges remain, and this compound provides a specific context in which to address them.

Challenge: Hydrolytic Instability : The primary drawback of many imines is their susceptibility to hydrolysis, which limits their use in aqueous or biological environments. researchgate.net An opportunity exists to design derivatives of this compound with enhanced stability. This could involve incorporating bulky groups near the imine bond to provide steric protection or integrating the imine into a more rigid cyclic or polymeric structure. numberanalytics.com

Challenge: Synthetic Control : The electron-withdrawing nitro group decreases the basicity and nucleophilicity of the aniline (B41778) nitrogen, which can affect its reactivity in the condensation reaction. Overcoming this requires careful optimization of reaction conditions. This challenge also presents an opportunity to study the fundamental electronic effects on imine formation. masterorganicchemistry.com

Opportunity: Exploiting Electronic Properties : The strong electron-withdrawing nature of the nitro group is a key feature. This property can be harnessed to create materials with specific electronic characteristics or to tune the reactivity of the imine for specialized catalytic applications. researchgate.netnih.gov

Opportunity: Diversity-Oriented Synthesis : The accessibility of various substituted anilines and cyclic ketones allows for the creation of a large library of related imine compounds. This provides a platform for systematic structure-property relationship studies, where the electronic and steric effects of different substituents can be correlated with material properties or catalytic activity.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₃N₃O₂ numberanalytics.com
Molecular Weight 219.24 g/mol numberanalytics.com
CAS Number 398998-44-2 numberanalytics.com
Predicted Density 1.3 ± 0.1 g/cm³ numberanalytics.com
Predicted Boiling Point 351.9 ± 44.0 °C at 760 mmHg numberanalytics.com
Predicted Flash Point 166.6 ± 28.4 °C numberanalytics.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-nitroaniline
Cyclopentanone
3-dinitrobenzene
β-nitroamines

Q & A

Q. What are the recommended synthetic routes for N-(cyclopentylideneamino)-3-nitroaniline, and how can reaction conditions be optimized?

Answer: Synthesis involves condensation of 3-nitroaniline with cyclopentanone under acidic conditions. Key steps include:

  • Reagent ratios : A 1:1 molar ratio of 3-nitroaniline to cyclopentanone in 1 M HCl, with ammonium persulfate as an oxidant .
  • Solvent selection : Methanol or acetone for dissolution, followed by slow evaporation (3–4 days) to yield crystalline products .
  • Purification : Recrystallization in methanol improves purity. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase (Rf ≈ 0.45) .

Q. How is the crystal structure of this compound characterized using X-ray diffraction (XRD)?

Answer: Single-crystal XRD analysis at 293 K (MoKα radiation, λ = 0.71073 Å) with SHELXL refinement :

  • Critical parameters : Monoclinic system (e.g., P21/c), unit cell dimensions (e.g., a = 12.8481 Å, b = 15.4085 Å, c = 7.6232 Å, β = 98.04°) .
  • Validation : R-factor < 0.05 and thermal displacement parameters (Ueq) < 0.08 Ų ensure precision. Hydrogen-bonding networks (e.g., C–H···O/N interactions) stabilize the lattice .

Q. Which spectroscopic techniques are effective for functional group analysis and electronic property assessment?

Answer:

  • UV-Vis spectroscopy : Monitors electronic transitions (e.g., charge transfer bands at λmax ≈ 400 nm) .
  • FTIR : Identifies nitro (–NO2) stretches (1520–1350 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • <sup>1</sup>H NMR : Aromatic protons appear at δ 7.5–8.5 ppm; cyclopentylidene protons resonate at δ 1.5–2.5 ppm .

Advanced Research Questions

Q. How can catalytic reduction kinetics of this compound be studied experimentally?

Answer:

  • Method : Use Ag/rGO nanocomposites as catalysts in aqueous NaBH4. Monitor reduction via UV-Vis (disappearance of λmax ≈ 400 nm) .
  • Kinetic model : Pseudo-first-order kinetics with rate constants (k) derived from ln(At/A0) vs. time plots. Activation energy calculated via the Arrhenius equation .

Q. How are crystallographic data contradictions resolved when single-crystal XRD is unfeasible?

Answer:

  • Alternative approach : Powder XRD with DASH software for indexing (2θ range: 0–50°) .
  • Validation : Compare experimental patterns with simulated data from single-crystal analogs (e.g., monoclinic systems in ). Rietveld refinement refines unit cell parameters .

Q. What role do hydrogen-bonding interactions play in the physicochemical stability of this compound?

Answer:

  • Crystal packing : Chains stabilized by N–H···O and C–H···O bonds form R2<sup>2</sup>(8) motifs, enhancing thermal stability (melting point > 400 K) .
  • Impact on solubility : Strong intermolecular forces reduce solubility in nonpolar solvents; methanol disrupts H-bonding for recrystallization .

Q. How are intramolecular charge transfer (ICT) effects analyzed in nitroaniline derivatives?

Answer:

  • Computational studies : Density functional theory (DFT) calculates electron density shifts from –NH2 (donor) to –NO2 (acceptor) .
  • Experimental validation : Nonlinear optical (NLO) measurements (e.g., second-harmonic generation) correlate with ICT magnitude. 3-Nitroaniline derivatives exhibit β values ≈ 2.7 × 10⁻³⁰ esu .

Q. What methodologies elucidate microbial transformation pathways and rate limitations?

Answer:

  • Kinetic assays : Measure degradation rates in environmental samples using LC-MS. 3-Nitroaniline derivatives degrade slower than unsubstituted anilines (rate order: aniline > 3-chloroaniline > 3-nitroaniline) due to steric hindrance .
  • Pathway identification : TLC or GC-MS detects catechol intermediates, indicating oxidative deamination as the primary route .

Q. How are toxicological risks assessed despite limited carcinogenicity data?

Answer:

  • Provisional protocols : Use Ames test data (mutagenicity) and QSAR models to predict toxicity. EPA guidelines recommend prioritizing genotoxicity studies and acute exposure assessments .
  • Safety design : Implement glovebox handling and fume hoods for synthesis. Monitor workplace air concentrations (NIOSH standards) .

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